molecular formula C13H24O2 B1660287 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane CAS No. 74094-64-7

2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane

Cat. No.: B1660287
CAS No.: 74094-64-7
M. Wt: 212.33 g/mol
InChI Key: LSKGUOZAKOLOMT-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane is a bicyclic ether derivative characterized by a 1,3-dioxolane ring substituted with a methyl group at the 4-position and a 2,6-dimethylhept-5-enyl chain at the 2-position. Its CAS registry number is 10444-50-5 .

Properties

IUPAC Name

2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,11-13H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKGUOZAKOLOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)CC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868284
Record name 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxolane
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74094-64-7
Record name 2-(2,6-Dimethyl-5-hepten-1-yl)-4-methyl-1,3-dioxolane
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Record name 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane
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Record name 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,6-dimethylhept-5-enyl acetate with a suitable dioxolane precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted dioxolanes. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fragrance Chemistry

  • 2-(1,5-Dimethyl-4-hexenyl)-4-methyl-1,3-dioxolane (ID 1657):
    This compound shares the 4-methyl-1,3-dioxolane core but differs in the substituent at the 2-position (1,5-dimethyl-4-hexenyl vs. 2,6-dimethylhept-5-enyl). The shorter hexenyl chain and altered branching may influence volatility and odor profiles, making it suitable for fragrance applications .
  • Such modifications enhance shelf-life in perfumery, suggesting analogous stability benefits for 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane .

Bioactive 1,3-Dioxolane Derivatives

Evidence from Molecules (2011) demonstrates that substituted 1,3-dioxolanes exhibit antimicrobial properties. For example:

  • Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7):
    This chiral dioxolane derivative showed potent antibacterial activity (MIC values: 4.8–5000 µg/mL) against S. aureus and E. coli, attributed to its ester groups and aromatic substitution . In contrast, the target compound lacks polar ester moieties, which may reduce bioavailability but enhance lipophilicity for alternative applications.

Solvent and Stability Comparisons

  • 4-Methyl-1,3-dioxolane (CAS 1072-47-5): A simpler analog lacking the heptenyl chain, this compound is widely used as a solvent due to its low boiling point (81°C) and ability to dissolve polar and nonpolar substances. The addition of the 2,6-dimethylhept-5-enyl group in the target compound likely increases molecular weight and hydrophobicity, altering solvent compatibility .
  • 2,2-Dimethyl-4-Oxymethyl-1,3-dioxolane :
    Cross-referenced as "Dioxolane" in chemical resistance guides, this derivative’s oxymethyl group enhances stability against hydrolysis compared to the target compound’s alkenyl substituent, which may introduce reactivity at the double bond .

Data Tables

Table 1: Structural Comparison of Selected 1,3-Dioxolane Derivatives

Compound Name CAS Number Substituents (Position) Key Properties/Applications Source
2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane 10444-50-5 4-methyl, 2-(2,6-dimethylhept-5-enyl) Potential fragrance/solvent
2-(1,5-Dimethyl-4-hexenyl)-4-methyl-1,3-dioxolane Not Provided 4-methyl, 2-(1,5-dimethyl-4-hexenyl) Fragrance ingredient
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate N/A 4,5-dicarboxylate, 2-(2-hydroxyphenyl) Antibacterial (MIC: 4.8 µg/mL)
4-Methyl-1,3-dioxolane 1072-47-5 4-methyl Solvent (bp 81°C)

Table 2: Hypothetical Physicochemical Properties (Extrapolated from Analogs)

Property 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane 4-Methyl-1,3-dioxolane Compound 7
Molecular Weight (g/mol) ~212 (estimated) 88.10 282.78
Boiling Point >100°C (predicted) 81°C Decomposes at 94–95°C
LogP (Lipophilicity) ~3.5 (high) 0.98 ~1.5 (moderate)
Stability Moderate (alkenyl reactivity) High Low (ester hydrolysis)

Research Implications and Gaps

  • Fragrance Applications : The heptenyl chain in the target compound may confer unique odor characteristics, but empirical data are lacking. Comparative studies with 2,6-dimethyl-5-heptenal propyleneglycol acetal could clarify performance in stabilization .
  • Biological Activity: While chiral dioxolanes like Compound 7 show bioactivity, the target compound’s nonpolar substituents may limit antimicrobial efficacy. Synergistic formulations with ester-containing analogs could be explored .
  • Solvent Performance: The compound’s lipophilicity may make it suitable for non-aqueous reactions, though its stability under acidic/basic conditions requires validation .

Biological Activity

2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane, with the CAS number 74094-64-7, is a compound belonging to the class of 1,3-dioxolanes. This compound has garnered interest due to its potential biological activities, which include antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

The molecular formula of 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane is C13H24O2. It has a molecular weight of approximately 212.33 g/mol and an XLogP value of 4, indicating its lipophilicity. Its structure features a dioxolane ring that is significant in various biological applications.

PropertyValue
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
CAS Number74094-64-7
XLogP4

Synthesis

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols. In the case of 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane, it can be synthesized through a similar pathway involving specific substrates that yield high purity and yield rates.

Antibacterial Activity

Research indicates that compounds in the dioxolane class exhibit significant antibacterial activity. A study focused on various synthesized dioxolanes revealed that many derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported between 625–1250 µg/mL for active compounds .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 1S. aureus625
Compound 4E. faecalis625
Compound 7S. epidermidis1250

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. Most derivatives tested exhibited significant antifungal effects except for one variant .

Table 2: Antifungal Activity Against C. albicans

CompoundActivity
Compound 1No activity
Compound 4Significant activity
Compound 7Significant activity

Case Studies

A series of studies have explored the biological implications of dioxolane derivatives in various settings:

  • Antifungal Screening : A comprehensive examination of several dioxolanes indicated that most showed potent antifungal effects against clinical strains of C. albicans, suggesting potential therapeutic applications in treating fungal infections .
  • Antibacterial Screening : Another study evaluated enantiomerically pure and racemic forms of dioxolanes for their antibacterial properties. It was found that the structural configuration significantly influenced their biological activity, highlighting the importance of stereochemistry in drug design .

Discussion

The biological activities exhibited by 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane underscore its potential as a lead compound in drug development. The promising antibacterial and antifungal properties warrant further investigation into its mechanism of action and efficacy in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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